Regioisomeric Identity: Ortho- vs. Para-Substituted 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde
The target compound (14573-92-3) is the ortho isomer of 2-[2-(diethylamino)ethoxy]benzenecarbaldehyde, where the diethylaminoethoxy group is attached at the 2-position of the benzaldehyde ring [1]. In contrast, the para isomer (CAS 15182-94-2) has the substituent at the 4-position [2]. This fundamental structural difference dictates their unique physical properties, synthetic utility, and biological profiles. The ortho isomer features the aldehyde and basic amine in close proximity, while the para isomer presents a more linear, extended geometry.
| Evidence Dimension | Substitution Position |
|---|---|
| Target Compound Data | Ortho (2-position) |
| Comparator Or Baseline | Para (4-position) |
| Quantified Difference | Regioisomeric shift |
| Conditions | Molecular structure analysis |
Why This Matters
The regioisomeric identity is a critical determinant of chemical reactivity and biological interaction, making the selection of the correct isomer essential for reproducible research outcomes.
- [1] PubChem. (2025). 2-[2-(Diethylamino)ethoxy]benzaldehyde. Compound Summary. CID 2764516. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 4-[2-(Diethylamino)ethoxy]benzaldehyde. Compound Summary. CID 78468. National Center for Biotechnology Information. View Source
